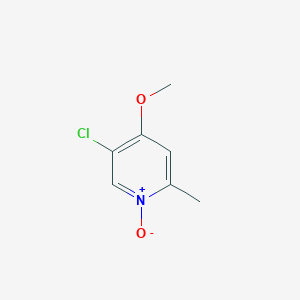
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine derivatives with reduced oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The oxidopyridin-1-ium moiety can participate in redox reactions, influencing cellular processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyridine-N-oxide: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxypyridine-N-oxide: Similar structure but lacks the methyl group.
2,3-Dimethylpyridine-N-oxide: Similar structure but lacks the chlorine and methoxy groups.
Uniqueness
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is unique due to the combination of chlorine, methoxy, and methyl groups along with the oxidopyridin-1-ium moiety
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
5-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3 |
Clave InChI |
WRCSSOWMKODHQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=[N+]1[O-])Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
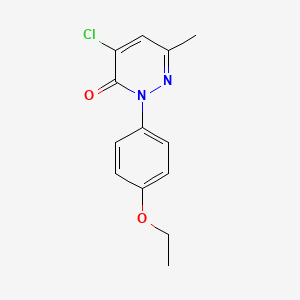
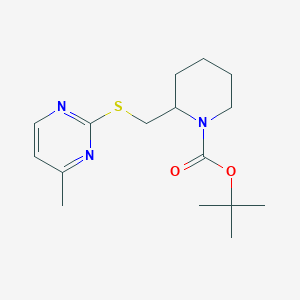
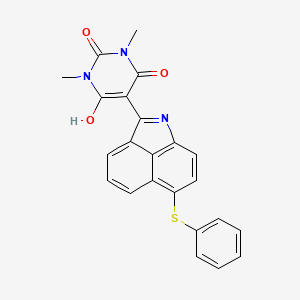
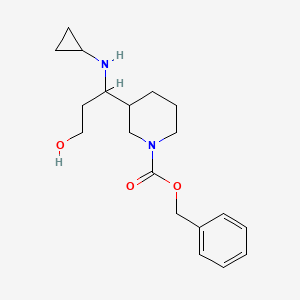
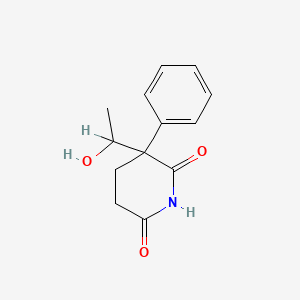
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
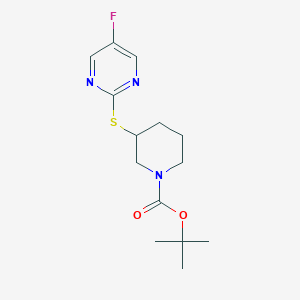
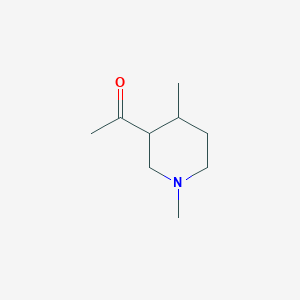
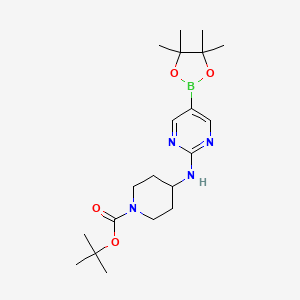
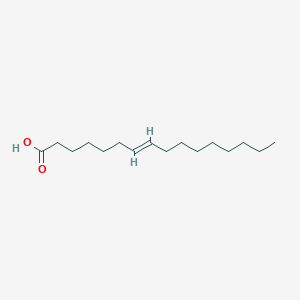
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
